

Spectroscopic Profile of 5-Bromo-2-methylbenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-methylbenzothiazole**

Cat. No.: **B1274153**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-methylbenzothiazole**, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete, experimentally-derived dataset from a single source in the public domain, this guide combines available experimental data with predicted and inferred spectroscopic information to offer a valuable resource for researchers. The methodologies provided are based on standard laboratory practices for the analysis of solid organic compounds.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-2-methylbenzothiazole**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Predicted)	¹³ C NMR (Experimental)
Chemical Shift (δ , ppm)	Assignment
~2.8	-CH ₃
~7.5	H-6
~7.8	H-7
~8.0	H-4

Note: ¹H NMR data is predicted based on structure-property relationships of similar benzothiazole derivatives. The ¹³C NMR data is based on an available experimental spectrum.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Frequency Range (cm ⁻¹)	Vibrational Mode	Intensity
3050 - 3100	Aromatic C-H Stretch	Medium
2920 - 2980	Aliphatic C-H Stretch (-CH ₃)	Medium
1580 - 1620	C=N Stretch (Thiazole Ring)	Medium-Strong
1450 - 1550	Aromatic C=C Stretch	Medium-Strong
~1380	-CH ₃ Bend	Medium
1000 - 1250	C-N Stretch, C-S Stretch	Medium
800 - 850	C-H Out-of-plane Bending (Aromatic)	Strong
600 - 700	C-Br Stretch	Medium-Strong

Note: IR data is inferred based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data (Inferred)

m/z	Ion	Relative Abundance
227	[M] ⁺	High (for ⁷⁹ Br isotope)
229	[M+2] ⁺	High (for ⁸¹ Br isotope, ~98% of M ⁺)
212	[M-CH ₃] ⁺	Moderate
185	[M-C ₂ H ₂ N] ⁺	Moderate
148	[M-Br] ⁺	Low
108	[C ₆ H ₄ S] ⁺	Moderate

Note: Mass spectrometry data is inferred based on the molecular weight of **5-Bromo-2-methylbenzothiazole** and the natural isotopic abundance of bromine. The fragmentation pattern is predicted based on common fragmentation pathways for benzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 10-20 mg of **5-Bromo-2-methylbenzothiazole** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096 (or more, depending on concentration).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of **5-Bromo-2-methylbenzothiazole** (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[1\]](#)
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[1\]](#)

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Identify and label the significant absorption bands in the spectrum.
- Correlate the observed absorption frequencies with known vibrational modes of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

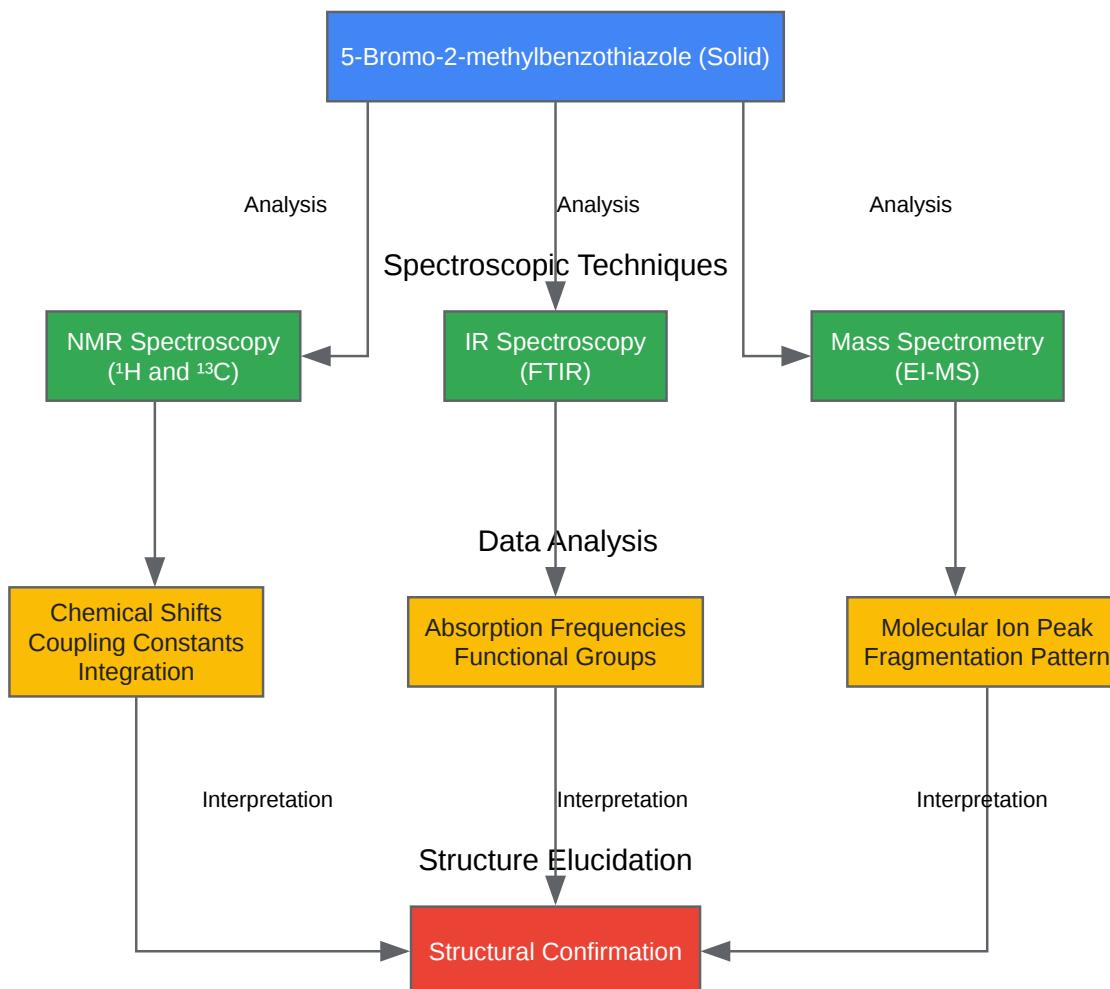
Sample Introduction:

- The sample must be volatile to be analyzed by EI-MS.[2]
- Introduce a small amount of the solid sample via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).[2]
- If using a direct probe, the sample is heated in the vacuum of the ion source to induce vaporization.[2]

Ionization (Electron Ionization - EI):

- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3]
- This interaction ejects an electron from the molecule, forming a positively charged molecular ion (M^+).[3]
- The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[2][3]

Mass Analysis and Detection:


- The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at its respective m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **5-Bromo-2-methylbenzothiazole**.

Spectroscopic Analysis Workflow

Sample Preparation

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-methylbenzothiazole: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274153#spectroscopic-data-for-5-bromo-2-methylbenzothiazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com